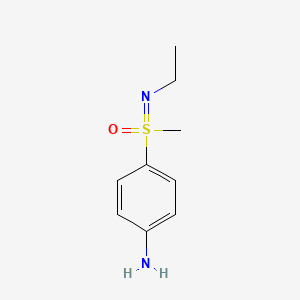
4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide, also known as AEBSF, is a synthetic protease inhibitor that is widely used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play important roles in various biological processes, including blood coagulation, inflammation, and cell signaling. AEBSF has been extensively studied for its biochemical and physiological effects, as well as its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Applications
One area of research focuses on the synthesis and evaluation of sulfonamide derivatives for their potential antimicrobial and anticancer properties. For instance, studies have synthesized novel sulfonamide derivatives, assessing their cytotoxic activity against cancer cell lines, including breast and colon cancer. These compounds, derived from sulfonamides, exhibit promising anticancer activity, underscoring the therapeutic potential of sulfonamide-based molecules in oncology (Ghorab et al., 2015).
Enzyme Inhibition for Therapeutic Targets
Another significant application involves the inhibition of enzymes relevant to disease pathways. Sulfonamide derivatives have been studied as inhibitors of carbonic anhydrase isoenzymes, crucial for various physiological functions. These inhibitors have shown potent activity against several isoenzymes, suggesting their utility in designing drugs for conditions like glaucoma and other disorders related to aberrant enzyme activity (Supuran et al., 2013).
Material Science and Molecular Imprinting
In the realm of materials science, sulfonamide compounds have contributed to the development of photoresponsive molecularly imprinted hydrogels. These materials can selectively recognize and bind specific molecules, offering applications in controlled drug delivery and the development of smart materials that respond to external stimuli (Gong et al., 2008).
Synthesis of Biologically Active Molecules
The compound's role extends to the synthesis of biologically active molecules, such as those targeting tyrosine threonine kinase (TTK) inhibitors, which are crucial for cancer therapy. The optimization of molecular structures to enhance drug-like properties and efficacy against cancer cell lines demonstrates the compound's utility in medicinal chemistry and drug design (Liu et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of 4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Pharmacokinetics
It’s known that the compound is soluble in dmso , which suggests it may have good bioavailability.
Result of Action
It’s known that the compound has demonstrated antitumor activity against several tumor models, including the chemo-resistant mouse pancreatic ductal carcinoma as well as the human prostate tumor model lncap .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the compound is stable for 1 year from the date of purchase when supplied and solutions in DMSO may be stored at -20°C for up to 1 month .
Propiedades
IUPAC Name |
4-acetamido-N-[2-[(4-ethylphenyl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-3-15-4-10-18(11-5-15)27(25,26)21-13-12-20-19(24)16-6-8-17(9-7-16)22-14(2)23/h4-11,21H,3,12-13H2,1-2H3,(H,20,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZHSFAFPFGPRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-allyl-N-isopropyl-1,5-dioxo-2-(2-oxo-2-(phenethylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2366256.png)
![2-(2-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2366257.png)

![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B2366262.png)
![4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-butylphenyl)pyrrolidin-2-one](/img/structure/B2366264.png)



![1-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2366271.png)
![2-(2-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2366272.png)
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2366273.png)
![4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2366274.png)
![N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2366275.png)